molecular formula C22H18O3 B5723155 4-ETHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE

4-ETHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE

Cat. No.: B5723155
M. Wt: 330.4 g/mol
InChI Key: DJKSHGGKZVZKTN-UHFFFAOYSA-N
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Description

4-ETHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-2H-chromen-2-one and 2-naphthalenemethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthalenemethanol attacks the carbonyl carbon of 4-ethyl-2H-chromen-2-one, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-ETHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ETHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-ETHYL-7-METHOXY-2H-CHROMEN-2-ONE: Lacks the naphthyl group, which may result in different biological activities.

    7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE: Lacks the ethyl group, which may affect its chemical reactivity and biological properties.

    4-ETHYL-2H-CHROMEN-2-ONE: Lacks both the naphthyl and methoxy groups, making it less complex and potentially less active biologically.

Uniqueness

4-ETHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE is unique due to the presence of both the ethyl and naphthyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its potential as a therapeutic agent and its versatility in various scientific applications.

Properties

IUPAC Name

4-ethyl-7-(naphthalen-2-ylmethoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3/c1-2-16-12-22(23)25-21-13-19(9-10-20(16)21)24-14-15-7-8-17-5-3-4-6-18(17)11-15/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKSHGGKZVZKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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